N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Description
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-ethyl-N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-16(2)13-11(7-6-10-15-13)12-8-4-5-9-14-12/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
VCWUKBPBWRKMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Reduction of the Pyridine Rings: The bipyridine core is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is usually carried out under high pressure of hydrogen gas in the presence of a suitable catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the nitrogen atoms in the tetrahydropyridine rings. This can be done using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo oxidation reactions to form N-ethyl-N-methyl-bipyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form fully saturated bipyridine derivatives. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions. For example, alkylation or acylation reactions can be carried out using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium carbonate.
Major Products:
Oxidation Products: N-ethyl-N-methyl-bipyridine derivatives.
Reduction Products: Fully saturated bipyridine derivatives.
Substitution Products: Alkylated or acylated bipyridine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, which could lead to the development of new medications.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine and related bipyridine/aminopyridine derivatives:
Structural and Functional Comparisons
Substituent Effects on Lipophilicity and Reactivity
- The target compound ’s ethyl and methyl groups enhance its lipophilicity compared to N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (solely methyl-substituted) . This may improve membrane permeability in biological systems.
- N,N-Dimethyl-3,3'-bipyridin-6-amine () lacks the tetrahydro ring, making its structure fully aromatic and planar. This rigidity could reduce conformational flexibility compared to the target compound .
Biological Activity Trends Aryl-substituted pyridines like 3k () exhibit AChE inhibition due to nitro and halogen groups, which stabilize enzyme interactions. The target compound’s tetrahydro ring and alkyl substituents likely reduce such activity .
Safety and Handling
- The target compound’s hazard profile (H302, H315) is more severe than N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine , which lacks explicit toxicity data but requires stringent handling (P210: "Avoid heat/sparks") .
Positional Isomerism and Saturation Effects
- N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine () differs in the amine position (6' vs. 2'), which could alter hydrogen-bonding interactions in biological targets.
Biological Activity
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a heterocyclic compound belonging to the bipyridine class. Its unique structure, characterized by a tetrahydropyridine ring fused to a bipyridine moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 203.28 g/mol. The presence of nitrogen atoms in its structure allows for interactions with various biological targets, making it a candidate for drug development and other applications.
The mechanism of action of this compound involves its ability to form stable complexes with metal ions and potentially interact with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to specific physiological effects. Ongoing research aims to elucidate the precise pathways and molecular targets involved.
1. Antioxidant Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain bipyridine derivatives can scavenge free radicals effectively and reduce oxidative stress in cellular models .
2. Neuropharmacological Effects
This compound has been investigated for its neuropharmacological potential. The compound may act as a positive allosteric modulator at glutamate receptors, which are crucial in synaptic transmission and plasticity. This property suggests possible applications in treating neurodegenerative diseases or cognitive disorders .
3. Antipsychotic Activity
Preclinical studies have explored the antipsychotic potential of compounds related to this bipyridine derivative. For example, certain derivatives have shown efficacy in reversing amphetamine-induced hyperlocomotion in animal models without significant side effects . This indicates a promising avenue for developing new antipsychotic medications.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Core : Achieved through palladium-catalyzed cross-coupling reactions.
- Reduction : Hydrogenation to convert pyridine rings into tetrahydropyridine.
- Alkylation : Alkylation of nitrogen atoms using ethyl and methyl halides.
This compound has applications not only in medicinal chemistry but also in materials science due to its unique electronic properties.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the tetrahydropyridine ring, particularly at the α-carbon adjacent to the nitrogen atoms. Common oxidizing agents include KMnO₄ and CrO₃ , yielding pyridine derivatives.
| Oxidation Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation with KMnO₄ (acidic) | H₂SO₄, 80°C, 6 h | 3,4,5,6-Tetrahydro-[2,3'-bipyridine] | 72 | |
| Oxidation with CrO₃ | Acetic acid, reflux, 4 h | Fully aromatic bipyridine derivative | 65 |
Mechanistic studies suggest that oxidation proceeds via radical intermediates, with stabilization provided by the conjugated π-system of the bipyridine moiety.
Alkylation and Acylation
The secondary amine group participates in nucleophilic substitution reactions. Alkylation with methyl iodide or ethyl bromide occurs under mild basic conditions (e.g., K₂CO₃ in DMF):
Example Reaction:
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 25°C | 12 h | 85 |
| Benzoyl chloride | CH₂Cl₂ | 0°C → 25°C | 3 h | 78 |
Steric hindrance from the ethyl and methyl groups slows reaction kinetics compared to less substituted amines.
Acid-Base Reactions
The compound acts as a weak base (pKa ≈ 8.2–8.5) due to the lone electron pair on its nitrogen atoms. Protonation occurs in acidic media, forming water-soluble salts:
Applications:
-
Salt formation improves solubility for biological assays.
-
Facilitates purification via ion-exchange chromatography.
Metal Coordination and Catalysis
The bipyridine moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis:
| Metal Ion | Coordination Geometry | Catalytic Application | Efficiency (%) |
|---|---|---|---|
| Cu²⁺ | Square planar | Oxidative coupling reactions | 92 |
| Fe³⁺ | Octahedral | C–H activation in hydrocarbons | 88 |
These complexes enhance reaction rates by lowering activation energies through electron transfer pathways .
Reaction Optimization Parameters
Industrial-scale synthesis employs continuous flow reactors to improve efficiency:
| Parameter | Lab-Scale Value | Industrial-Scale Value | Improvement Factor |
|---|---|---|---|
| Temperature | 80°C | 120°C | 1.5× |
| Pressure | 1 atm | 5 atm | 3× |
| Reaction Time | 6 h | 1.5 h | 4× |
| Yield | 72% | 89% | 1.2× |
Solvent selection prioritizes low-boiling-point options (e.g., THF, EtOAc) to minimize purification steps .
Biological Activity Modulation
While not a primary focus, the compound’s derivatives exhibit enzyme inhibition (e.g., kinase and protease targets) through hydrogen bonding and π-stacking interactions. Structure-activity relationship (SAR) studies highlight the importance of the ethyl-methyl substitution pattern for selectivity.
Q & A
Q. What synthetic strategies are optimal for preparing N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including cyclization and alkylation steps. Key considerations include:
- Temperature control : Maintaining 60–80°C during alkylation to avoid side reactions like over-alkylation or ring-opening .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for amine groups .
- Catalysts : Palladium or copper catalysts may accelerate coupling reactions between pyridine and tetrahydro-bipyridin moieties .
- Analytical monitoring : Use TLC (Rf ~0.30 in hexane/ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃ | DMF | 70°C | 65–75% |
| Cyclization | H₂SO₄ (cat.) | Toluene | Reflux | 80–85% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.8–3.1 ppm for N-methyl) and ¹³C NMR to confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.18) .
- HPLC : Purity >95% using a C18 column with UV detection at 254 nm .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- Enzyme inhibition assays : Test against acetylcholinesterase or monoamine oxidases due to structural similarity to known inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity to neurological targets (e.g., AMPA receptors)?
Q. Table 2: Predicted Binding Energies (kcal/mol)
| Target Protein | Docking Score | Key Interactions |
|---|---|---|
| AMPA receptor | −8.2 | Bipyridin-NH…Glu702, Ethyl group…hydrophobic pocket |
| Acetylcholinesterase | −7.5 | Pyridine ring…Trp86 |
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Assign coupling networks and spatial proximities to distinguish regioisomers .
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition) if crystals are obtainable .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidation)?
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of the tetrahydro-pyridine ring .
- Slow addition protocols : Control exothermicity during alkylation to minimize dimerization .
- Purification optimization : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >99% purity .
Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Ethyl groups may enhance stability by reducing CYP450-mediated oxidation .
- LogP measurements : Compare octanol/water partitioning to correlate lipophilicity with metabolic half-life (e.g., LogP ~2.5 for ethyl vs. ~2.0 for methyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
